METHYL 4-HYDROXY-5-[6-(4-METHOXYPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-2-METHYLTHIOPHENE-3-CARBOXYLATE
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Overview
Description
METHYL 4-HYDROXY-5-[6-(4-METHOXYPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-2-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
The synthesis of METHYL 4-HYDROXY-5-[6-(4-METHOXYPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-2-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step synthetic routes. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . The process involves the coupling of boronic acid derivatives with halogenated precursors in the presence of a palladium catalyst. Industrial production methods may involve optimization of these reactions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
METHYL 4-HYDROXY-5-[6-(4-METHOXYPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-2-METHYLTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It may bind to specific receptors or enzymes, altering their activity and leading to the observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other pyrimidine and thiophene derivatives, which also exhibit a range of biological activities. For example, triazole-pyrimidine hybrids have been studied for their neuroprotective and anti-inflammatory properties . Compared to these compounds, METHYL 4-HYDROXY-5-[6-(4-METHOXYPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-2-METHYLTHIOPHENE-3-CARBOXYLATE may offer unique advantages due to its specific functional groups and structural features.
Properties
IUPAC Name |
methyl 4-hydroxy-5-[6-(4-methoxyphenyl)-2,4-dioxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]-2-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S/c1-8-11(19(26)29-3)15(24)16(30-8)12-13-17(22-20(27)23-18(13)25)21-14(12)9-4-6-10(28-2)7-5-9/h4-7,24H,1-3H3,(H3,21,22,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUXSJIJQADGSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C2=C(NC3=C2C(=O)NC(=O)N3)C4=CC=C(C=C4)OC)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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